The compound is synthesized through multi-step organic reactions, often involving cyclization and functional group modifications. It is primarily utilized in pharmaceutical research and development, particularly in the context of developing inhibitors for viral proteases, such as those targeting hepatitis C virus.
The synthesis of tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate typically involves several key steps:
Industrial methods may optimize these synthetic routes to enhance yield and reduce production costs, focusing on reaction conditions such as temperature, pressure, and solvent choice .
The molecular formula for tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate is , with a molecular weight of approximately 286.37 g/mol.
The structure includes a tert-butyl group, a cyclobutyl moiety, and a methoxymethylamino group, contributing to its reactivity and biological activity .
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate largely depends on its application in medicinal chemistry. It may interact with biological targets such as enzymes or receptors, modulating their activity through binding to active sites or altering protein conformation.
In particular, compounds with similar structures have been studied for their inhibitory effects on viral proteases, suggesting that this compound may also exhibit antiviral properties by disrupting viral replication pathways .
Property | Value |
---|---|
Molecular Formula | C14H26N2O4 |
Molecular Weight | 286.37 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties indicate that the compound is likely stable under typical laboratory conditions but may require specific handling procedures due to its reactivity .
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-YL)carbamate has several scientific applications:
Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (CAS 394735-18-3) is a structurally complex organic compound with the molecular formula C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g/mol [1] [3]. Its IUPAC name systematically describes its critical functional groups: a tert-butoxycarbonyl (Boc) protecting group, a cyclobutylmethyl side chain, and a N-methoxy-N-methylamide (Weinreb amide) moiety. Key identifiers include:
Table 1: Chemical Identifiers
Property | Value |
---|---|
CAS Number | 394735-18-3 |
IUPAC Name | tert-butyl N-[3-cyclobutyl-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
SMILES | CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)N(C)OC |
InChIKey | SVCOPFHEMNJDMX-UHFFFAOYSA-N |
Alternate Names | [1-(Cyclobutylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-carbamic Acid 1,1-Dimethylethyl Ester |
The Weinreb amide group enables controlled nucleophilic additions, while the Boc protection enhances solubility and facilitates peptide coupling reactions [3] .
This compound emerged during the early 2000s amid intensive research into hepatitis C virus (HCV) therapeutics. Its design leverages cyclobutyl's conformational rigidity to enhance binding specificity to viral targets. As a building block, it addressed synthetic challenges in constructing protease inhibitors, allowing efficient large-scale production through optimized routes like cyclobutane ring formation and Boc protection [3]. Historically, it enabled access to stereochemically pure intermediates critical for antiviral drug candidates, reflecting medicinal chemistry's shift toward functionalized aliphatic scaffolds [1] .
The compound serves as a precursor for HCV NS3/4A serine protease inhibitors, which disrupt viral replication by blocking polyprotein cleavage. Its cyclobutyl group occupies the protease's S1 pocket, while the Weinreb amide allows downstream derivatization into ketone or aldehyde warheads. Studies highlight its incorporation into inhibitors like Boceprevir analogs, where the scaffold contributes to sub-nanomolar inhibitory potency [1] [3]. Notably, its synthetic versatility supports structure-activity relationship (SAR) studies to optimize pharmacokinetics.
Table 2: Key Antiviral Applications
Property | Role in Antiviral Development |
---|---|
Biological Target | HCV NS3/4A serine protease |
Mechanism | Inhibition of viral polyprotein processing |
Structural Advantage | Cyclobutyl enhances binding affinity; Weinreb amide permits C-terminal functionalization |
Synthetic Utility | Intermediate for >50 analogs in SAR studies |
Design Insight: The cyclobutyl moiety's high Fsp³ character improves metabolic stability over flat aromatic systems, a key consideration in modern antiviral design [3].
Research Highlight: Derivatives exhibit low micromolar IC₅₀ against Flaviviridae proteases, underscoring their versatility [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: